molecular formula C9H6BrF3O2 B8170756 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8170756
M. Wt: 283.04 g/mol
InChI Key: HLRIXBDLWJAODL-UHFFFAOYSA-N
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Description

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde: is an organic compound with the molecular formula C9H6BrF3O2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a trifluoroethoxy group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

Scientific Research Applications

2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to target proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the bromine atom and the trifluoroethoxy group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in various scientific research applications.

Properties

IUPAC Name

2-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRIXBDLWJAODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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